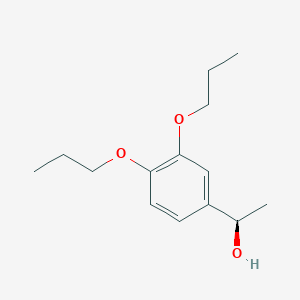
(1R)-1-(3,4-dipropoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol: is an organic compound characterized by the presence of a phenyl ring substituted with two propoxy groups at the 3 and 4 positions, and a hydroxyl group attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dipropoxybenzaldehyde.
Reduction: The aldehyde group of 3,4-dipropoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture of (1R)- and (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-ol is subjected to chiral resolution techniques, such as chromatography on a chiral stationary phase, to isolate the (1R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of 3,4-dipropoxyacetophenone.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Further reduction can yield the corresponding alkane.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, nucleophiles like sodium methoxide (NaOMe).
Major Products
Oxidation: 3,4-Dipropoxyacetophenone.
Reduction: 3,4-Dipropoxyethylbenzene.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
(1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It is used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Mechanism of Action
The mechanism by which (1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in the body, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-ol: The enantiomer of the compound, which may have different biological activity.
3,4-Dipropoxybenzyl Alcohol: Lacks the chiral center and may have different reactivity and applications.
3,4-Dipropoxyacetophenone: The oxidized form of the compound, used in different synthetic applications.
Uniqueness
(1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological activity and reactivity compared to its enantiomer and other similar compounds.
Properties
Molecular Formula |
C14H22O3 |
|---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
(1R)-1-(3,4-dipropoxyphenyl)ethanol |
InChI |
InChI=1S/C14H22O3/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10-11,15H,4-5,8-9H2,1-3H3/t11-/m1/s1 |
InChI Key |
ICMRBCZSCBRLPF-LLVKDONJSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)[C@@H](C)O)OCCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13168479.png)
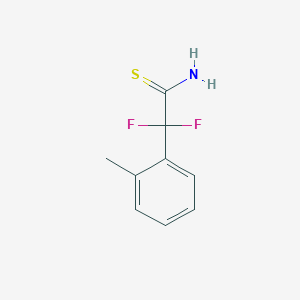
![1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13168489.png)
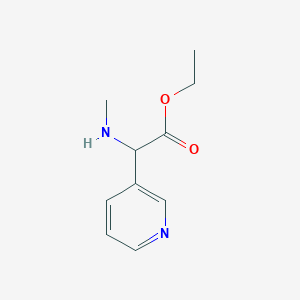
![[1-(Chloromethyl)cyclobutyl]cyclopentane](/img/structure/B13168506.png)
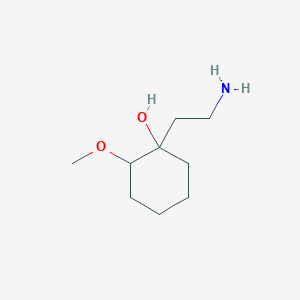

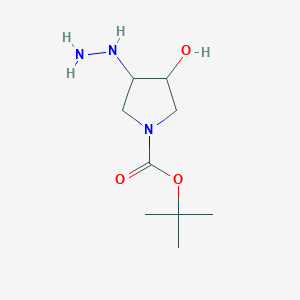
![Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13168534.png)
![2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13168535.png)
![1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13168539.png)
![3-[(Pyridin-4-yl)amino]propanoic acid](/img/structure/B13168550.png)
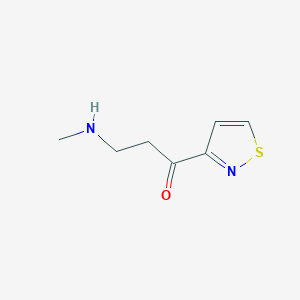
![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13168552.png)
